rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylicacid
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Overview
Description
rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylic acid: is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes protection and deprotection of functional groups, stereoselective reactions, and purification steps to ensure the desired stereochemistry and purity.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, large-scale reactors, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield carbonyl-containing compounds, while reduction would yield alcohols.
Scientific Research Applications
rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- rac-(2R,3S)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid
- Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate
Comparison: rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21NO6 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2S,3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C21H21NO6/c23-17-9-10-22(18(19(17)24)20(25)26)21(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-19,23-24H,9-11H2,(H,25,26)/t17-,18+,19-/m1/s1 |
InChI Key |
NDHRDCRCIISTAX-CEXWTWQISA-N |
Isomeric SMILES |
C1CN([C@@H]([C@@H]([C@@H]1O)O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1CN(C(C(C1O)O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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